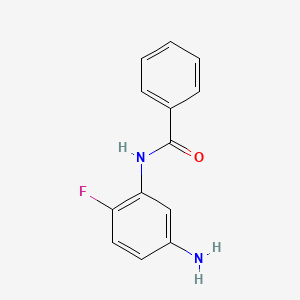

N-(5-Amino-2-fluorophenyl)benzamide

Description

Contextualization within Contemporary Benzamide (B126) Derivative Research

Benzamide derivatives form a cornerstone of modern medicinal chemistry, with numerous compounds from this class having been developed into clinically significant drugs. rasayanjournal.co.in The versatility of the benzamide scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Contemporary research on benzamide analogues is extensive, exploring their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. The introduction of a fluorine atom, as seen in N-(5-Amino-2-fluorophenyl)benzamide, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov The amino group provides a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.

Historical Trajectories of Related Chemotypes in Academic Investigation

The study of benzamides has a rich history. Initially recognized for their relative simplicity, their therapeutic potential became evident with the development of compounds like procainamide, an antiarrhythmic agent. The subsequent discovery of the antipsychotic properties of substituted benzamides, such as sulpiride, in the mid-20th century marked a significant milestone, demonstrating their ability to modulate central nervous system targets. Over the years, research has expanded to uncover a wide spectrum of biological activities, including the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), which are critical targets in cancer therapy. nih.gov The exploration of fluorinated benzamides is a more recent but rapidly growing field, driven by the unique properties that fluorine substitution imparts on a molecule.

Rationale for Comprehensive Academic Inquiry into this compound

The specific chemical architecture of this compound makes it a compelling subject for academic investigation. The combination of the benzamide core, a known pharmacophore, with the influential fluoro and amino substituents provides a strong rationale for its study. Research into structurally similar compounds has revealed potent biological activities. For instance, related fluorinated benzamide derivatives have demonstrated significant inhibitory effects on cancer cell lines and specific enzymes. nih.gov

The exploration of this compound and its analogues is driven by the hypothesis that these compounds could serve as valuable building blocks for the development of novel therapeutic agents. A comprehensive inquiry into its synthesis, chemical properties, and biological activity is essential to unlock its full potential.

Physicochemical Properties of this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 263400-66-4 | C₁₃H₁₁FN₂O | 230.24 |

| N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide | 926195-88-2 | C₁₇H₁₉FN₂O | 286.34 |

| N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide | 1020057-40-2 | C₂₀H₂₅FN₂O₂ | 344.43 |

| N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide | 926210-91-5 | C₁₃H₁₀ClFN₂O | 264.68 |

| N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | Not Available | C₁₇H₁₈Cl₂FN₃O | 386.25 |

Reported Biological Activities of Related Benzamide Derivatives

| Compound | Target/Activity | Cell Line | IC₅₀ (µM) | Reference |

| N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide analog | Antitumor Activity | HepG2 | Comparable to SAHA | |

| N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide | Antitumor Activity | HepG2 | Potent inhibitory activity | |

| 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) | Na+/Ca2+ exchanger (NCX) inhibitor | - | 0.0019 | evitachem.com |

| 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | Antitumor Activity | Hela | 0.122 | evitachem.com |

| N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 Inhibitor | - | 0.09548 | nih.gov |

| N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Antiproliferative | HepG2 | 1.30 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWSNNNESCSTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N 5 Amino 2 Fluorophenyl Benzamide

Established Synthetic Routes for N-(5-Amino-2-fluorophenyl)benzamide Development

The creation of this compound is a well-documented process in organic chemistry, primarily revolving around the formation of an amide bond between two key precursor molecules.

Key Coupling Reactions and Precursor Chemical Transformations

The principal method for synthesizing this compound involves the coupling of a benzoic acid derivative with 5-amino-2-fluoroaniline. Typically, the benzoic acid is activated to facilitate the reaction, often by converting it into a more reactive species like benzoyl chloride. This activated form then readily reacts with the amino group of 5-amino-2-fluoroaniline to form the stable amide linkage.

The synthesis of the precursor, 5-amino-2-fluoroaniline, is a multi-step process. It generally begins with 2-fluoroaniline, which undergoes nitration to introduce a nitro group at the 5-position. This reaction is carefully controlled, often using a mixture of nitric acid and sulfuric acid at low temperatures to ensure the correct placement of the nitro group. The resulting 5-nitro-2-fluoroaniline is then reduced to 5-amino-2-fluoroaniline. evitachem.com This reduction can be achieved through various methods, including catalytic hydrogenation with palladium on carbon or by using chemical reducing agents like iron powder in an acidic medium. evitachem.com

Alternative coupling strategies, such as the Chan-Lam coupling reaction, have also been noted in the synthesis of related benzamide (B126) structures, indicating the versatility of cross-coupling reactions in forming the core structure. ambeed.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

To maximize the efficiency and output of the synthesis, reaction conditions are carefully optimized. The amide coupling reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), to prevent unwanted side reactions. A base, for instance triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to neutralize the acidic byproducts, such as hydrochloric acid, that are formed during the reaction. evitachem.com The reaction temperature is often kept low or at ambient levels to further minimize the formation of impurities.

Modern synthetic methodologies are also being applied to improve the synthesis of benzamide derivatives. Advances in palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis have been shown to significantly reduce reaction times, contributing to more efficient synthetic processes. The optimization of parameters such as reaction time, temperature, and the stoichiometry of reagents is considered critical for achieving high yields and purity of the final product.

Strategies for Derivatization and Analog Synthesis for Research Purposes

This compound is a versatile scaffold that allows for numerous chemical modifications. These modifications are instrumental in developing a library of related compounds, or analogs, for various research applications, including the exploration of their biological activities.

Structural Modifications on the Fluorophenyl Moiety

The fluorophenyl portion of the molecule offers several sites for structural changes. The fluorine atom itself can be substituted by other nucleophiles under specific reaction conditions. evitachem.com Furthermore, the amino group attached to this ring can be chemically transformed. For example, it can be oxidized to produce nitroso or nitro derivatives. evitachem.com

The aromatic ring can also be further substituted. For instance, the introduction of a methyl group has been demonstrated in the synthesis of related compounds like 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide. The addition of other halogen atoms, such as chlorine, has also been explored, leading to compounds like 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide. researchgate.net These modifications alter the electronic and steric properties of the molecule, which can influence its interactions with biological targets.

Substitutions and Transformations on the Benzamide Core

Common modifications include the addition of alkyl and alkoxy groups of varying lengths. For example, derivatives such as N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide and N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide have been synthesized. evitachem.com The introduction of an ethoxy group at the 3-position results in N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide.

Halogenation of the benzamide ring is another frequently employed strategy. Chlorine atoms have been added at different positions to create analogs like N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide and N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide. evitachem.com The combination of different functional groups on the benzamide core allows for the fine-tuning of the molecule's chemical characteristics. ontosight.ai

Table 1: Examples of Substitutions on the Benzamide Core of this compound

| Derivative Name | Substitution on Benzamide Core | Reference |

|---|---|---|

| N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide | 4-Heptyloxy | |

| N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide | 4-tert-Butyl | evitachem.com |

| N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide | 3-Ethoxy | |

| N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide | 2-Chloro | |

| N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide | 4-Chloro | evitachem.com |

| N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide | 2-Pentyloxy | ambeed.com |

Introduction of Probing Groups for Advanced Biological Studies

For advanced biological investigations, specific chemical moieties, known as probing groups, can be incorporated into the this compound structure. These probes are designed to facilitate the study of the molecule's interactions with biological systems. For example, derivatives of this compound have been explored as potential biochemical probes to elucidate protein-ligand interactions. evitachem.com

The introduction of a prop-2-ynyl group, as seen in 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide, provides a handle for "click chemistry." This powerful and versatile reaction allows for the easy attachment of larger molecules, such as fluorescent dyes or affinity tags, which can be used to visualize and track the compound within a biological environment.

Furthermore, the incorporation of radioisotopes is a key strategy for creating probes for imaging techniques like Positron Emission Tomography (PET). The synthesis of N,N-Dimethyl-2-(2-amino-4-18F-fluorophenylthio)benzylamine (4-18F-ADAM), a radiolabeled analog, exemplifies the introduction of a radioactive probe (Fluorine-18) to enable in vivo imaging of biological targets. snmjournals.org Such modifications are crucial for understanding the behavior of these compounds in a biological context. ontosight.ai

Advanced Synthetic Techniques Applied to this compound Analogs

Stereoselective Synthesis Approaches for Specific Isomers

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, methods for stereoselective synthesis are critical in pharmaceutical research to produce enantiomerically pure compounds. For analogs of this compound that may contain stereocenters, several strategies can be employed.

One common approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. For example, in the synthesis of related chiral amines, stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been achieved using photoredox catalysis. rsc.orgchemrxiv.org This method provides a pathway to unnatural α-amino acids with high diastereoselectivity. rsc.orgchemrxiv.org Another strategy is the use of chiral catalysts in asymmetric hydrogenation or other transformations to create the desired stereocenter.

The synthesis of pinane-based 2-amino-1,3-diols, for instance, has been achieved through stereoselective aminohydroxylation starting from allylic carbamates. beilstein-journals.org Such strategies could be adapted for analogs of this compound where a chiral side chain is required. The affinity of some substituted benzamides for biological targets has been shown to be confined to a specific enantiomer, highlighting the importance of stereocontrol in synthesis. nih.gov For example, with certain 1-benzyl-2-pyrrolidinylmethyl benzamides, the pharmacological activity resides in the (R)-enantiomer, which is a contrast to other derivatives where the (S)-enantiomer is active. nih.gov

The absolute configuration and stereochemistry of these complex molecules are often confirmed using techniques like 2D NMR and X-ray spectroscopy. beilstein-journals.org

Flow Chemistry Applications in Benzamide Synthesis Research

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing. youtube.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. youtube.comnih.gov

In the context of benzamide synthesis, flow chemistry can be particularly advantageous. Amide bond formation, a key step in synthesizing this compound, can be efficiently performed in flow reactors. researchgate.netacs.org For instance, the reaction of an acyl chloride with an amine can be conducted in a reactor coil at elevated temperatures, significantly reducing the reaction time. acs.org

Flow chemistry also allows for the safe handling of hazardous reagents and intermediates. nih.gov For example, the on-demand generation of highly reactive or explosive intermediates like diazomethane (B1218177) can be managed safely within a closed flow system, where the reagent is consumed as it is produced. youtube.com This is also applicable to other hazardous reactions, such as certain fluorination reactions. nih.gov Multi-step syntheses, often referred to as telescoped reactions, can be streamlined by connecting multiple flow reactors in series, eliminating the need for isolation and purification of intermediates. youtube.com This approach has been successfully used to synthesize active pharmaceutical ingredients, demonstrating its potential for producing complex molecules like advanced benzamide analogs. youtube.comnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Benzamide Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size; scaling up can be non-linear and challenging. | Easily scalable by running the system for longer periods or using parallel reactors. |

| Safety | Handling of hazardous reagents and exotherms can be risky at a large scale. | Improved safety due to small reaction volumes and better temperature control; allows for the safe use of hazardous intermediates. youtube.comnih.gov |

| Reaction Time | Often requires longer reaction times for heating, cooling, and reagent addition. | Residence times are typically much shorter (seconds to minutes) due to efficient mixing and heat transfer. youtube.comacs.org |

| Process Control | Less precise control over temperature, pressure, and mixing. | Precise control over parameters like temperature, pressure, and residence time, leading to higher reproducibility. youtube.com |

| Efficiency | May have lower yields and produce more byproducts. | Often results in higher yields and purity due to optimized reaction conditions. nih.gov |

Purification and Characterization Methodologies in Academic Synthesis

Following the synthesis of this compound or its analogs, rigorous purification and characterization are essential to ensure the compound's identity, purity, and structural integrity for subsequent research applications.

Chromatographic Purification Techniques for Research Compounds

Chromatography is a cornerstone of purification in organic synthesis. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the compound and its impurities.

Column Chromatography : This is a standard and widely used method for purifying compounds in a research setting. tandfonline.combrieflands.com A stationary phase, typically silica (B1680970) gel, is packed into a column, and a solvent system (mobile phase) is chosen to elute the components of the reaction mixture at different rates. For benzamide derivatives, solvent systems such as mixtures of hexane (B92381) and ethyl acetate (B1210297) are common. plos.orgrsc.org

Medium-Pressure Liquid Chromatography (MPLC) : MPLC is an automated and more efficient version of column chromatography. It uses a pump to force the mobile phase through the column, leading to faster separations and better resolution compared to gravity-fed column chromatography. plos.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for both analytical and preparative purposes. nih.govplos.org For purification (preparative HPLC), it can isolate compounds with very high purity (>99%). nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile (B52724)/water mixtures), is frequently used for purifying benzamide derivatives. nih.govplos.orgnih.gov The purity of the final product is often confirmed by analytical HPLC. plos.org

Table 2: Overview of Chromatographic Purification Techniques

| Technique | Principle | Typical Application in Benzamide Synthesis |

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase. | Primary purification of crude reaction mixtures to isolate the target compound. tandfonline.combrieflands.com |

| MPLC | An automated version of column chromatography with moderate pressure for faster separations. | Purification of intermediates and final products with improved speed and resolution. plos.org |

| HPLC (Preparative) | High-pressure system for high-resolution separation. | Final purification step to achieve high purity of the target compound, especially for biological testing. nih.govplos.orgnih.gov |

Spectroscopic and Spectrometric Methods for Structural Confirmation and Purity Assessment in Research

A combination of spectroscopic and spectrometric techniques is used to unequivocally determine the structure of a synthesized compound and assess its purity. ontosight.airesearchgate.netsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation in organic chemistry. solubilityofthings.com

¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. brieflands.complos.org

¹³C NMR : Shows the different types of carbon atoms in the molecule. plos.orgresearchgate.net

¹⁹F NMR : Particularly useful for fluorinated compounds like this compound, as it directly observes the fluorine atom and its environment. tandfonline.com

2D NMR (e.g., COSY, HSQC, HMBC, NOESY) : These experiments help to establish correlations between different nuclei, providing detailed connectivity and spatial information, which is crucial for confirming complex structures and stereochemistry. beilstein-journals.org Quantitative NMR (qNMR) can also be used as a method for determining the purity of a compound by comparing the integral of an analyte's signal to that of a certified internal standard. bwise.kr

Mass Spectrometry (MS) : MS provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. brieflands.comontosight.ai High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the molecular formula of the compound. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. brieflands.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. brieflands.com For a benzamide, characteristic absorption bands would be observed for the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic rings. brieflands.comajrconline.org

Table 3: Spectroscopic and Spectrometric Data for Compound Characterization

| Technique | Information Provided | Application for this compound Analogs |

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms the presence and arrangement of aromatic and substituent protons. brieflands.complos.orgrsc.org |

| ¹³C NMR | Number and type of carbon atoms. | Verifies the carbon skeleton of the molecule. plos.orgrsc.orgresearchgate.net |

| ¹⁹F NMR | Presence and chemical environment of fluorine atoms. | Confirms the presence and position of the fluorine substituent. tandfonline.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight and fragmentation patterns. | Confirms the molecular weight and elemental composition of the synthesized compound. brieflands.comrsc.orgontosight.ai |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies key functional groups like amides (C=O, N-H) and amines (N-H). brieflands.comajrconline.org |

Molecular and Cellular Pharmacology of N 5 Amino 2 Fluorophenyl Benzamide

Investigation of Molecular Targets and Ligand Interactions

The interaction of a compound with its molecular targets is the foundation of its pharmacological effect. For N-(5-Amino-2-fluorophenyl)benzamide and its derivatives, these interactions are primarily investigated through receptor binding assays, enzyme inhibition studies, and biochemical mapping of protein-ligand interactions.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

Benzamide (B126) derivatives have been widely investigated for their affinity to various receptors, particularly in the central nervous system. For instance, certain benzamides show significant affinity for dopamine (B1211576) D4 receptors and metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govgoogle.com The binding affinity is typically quantified using radioligand displacement assays, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. The result is often expressed as a Ki value (inhibition constant), with lower values indicating higher affinity.

| Compound/Analog | Receptor Target | Binding Affinity (Ki) | Assay Method |

| CDPPB Analog (19a) | mGluR5 | > 10,000 nM | Radioligand Displacement |

| CDPPB Analog (19c) | mGluR5 | High Affinity (exact value not specified) | Radioligand Displacement |

| VU-1545 | mGluR5 | 156 ± 29 nM | Radioligand Displacement |

This table presents data for benzamide analogs to illustrate typical receptor binding affinity profiling. Data for this compound is not specified in the sources.

Enzyme Inhibition or Activation Studies (In Vitro)

A significant area of research for fluorinated benzamides is their activity as enzyme inhibitors, particularly against kinases and histone deacetylases (HDACs), which are crucial in cancer and inflammatory diseases. smolecule.comnih.govthieme-connect.com The inhibitory potency is commonly determined through in vitro enzymatic assays and is expressed as the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Derivatives of this compound have demonstrated potent and selective inhibitory activity against specific enzymes:

Histone Deacetylase (HDAC) Inhibition : A derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was identified as a potent inhibitor of Class I HDACs, showing particular selectivity for HDAC3 with an IC50 of 95.48 nM. nih.gov Another related compound, a derivative of N-(4-((2-amino-4-fluorophenyl)carbamoyl)benzyl)-1H-indole-2-carboxamide, showed potent inhibition of HDAC1. thieme-connect.com

PIM Kinase Inhibition : N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide has been explored as a potential inhibitor of Provirus Integration of Maloney Kinase (PIM kinase), which is implicated in tumorigenesis. smolecule.com

| Compound/Analog | Enzyme Target | Potency (IC50) |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | 843.4 nM |

| HDAC2 | 949.2 nM | |

| HDAC3 | 95.48 nM | |

| Compound 3j (Indole-benzamide derivative) | HDAC1 | 0.330 µmol/L |

| N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide | PIM Kinase | Investigated as inhibitor (specific IC50 not provided) |

This table showcases enzyme inhibition data for close analogs of this compound.

Protein-Ligand Interaction Mapping using Biochemical Assays

Understanding how a compound binds to its target protein is crucial for rational drug design. Biochemical assays and computational methods like molecular docking are used to map these interactions. thieme-connect.comevitachem.com For this compound and its analogs, key structural features play defined roles in binding:

Amino Group : The amino (-NH2) group often acts as a hydrogen bond donor, enhancing binding affinity with the target protein. evitachem.com

Fluorine Atom : The fluorine atom can modify the electronic properties of the molecule, potentially increasing binding affinity and influencing metabolic stability. evitachem.com

Benzamide Core : This structure serves as a rigid scaffold to correctly orient the interacting functional groups.

Molecular docking studies performed on HDAC1 inhibitors have suggested that the benzamide portion of the molecule can form crucial hydrogen bonds with amino acid residues in the active site of the enzyme. thieme-connect.com Furthermore, derivatives of this compound are investigated as biochemical probes specifically to study these types of protein-ligand interactions. evitachem.com

Elucidation of Biological Mechanisms of Action

The binding of a compound to its molecular target initiates a cascade of cellular events. Studies in cell models are used to elucidate these biological mechanisms, focusing on how the compound modulates cellular pathways and signal transduction.

Cellular Pathway Modulation Studies (In Vitro)

Based on the enzyme targets identified for its analogs, this compound is predicted to modulate key cellular pathways involved in cell survival, proliferation, and gene expression.

Apoptosis and Cell Cycle Arrest : The HDAC inhibitor analog, FNA, was shown to induce apoptosis (programmed cell death) in HepG2 liver cancer cells. nih.gov Furthermore, it caused cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis. nih.gov

PI3K/AKT Pathway : A related derivative, N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide, has been noted for its potential to modulate the PI3K/AKT signaling pathway, a central pathway that regulates cell growth, survival, and metabolism.

Signal Transduction Pathway Analysis in Cell Models

Signal transduction pathways are the networks through which cells respond to external stimuli. The inhibition of kinases or other enzymes by benzamide derivatives directly impacts these pathways.

MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is critical for cell proliferation and survival. nih.gov Benzamide-containing compounds like Rineterkib are designed to inhibit ERK, thereby blocking this signaling cascade, which is often overactive in tumors. nih.govdrugbank.com

PIM Kinase Signaling : Inhibition of PIM kinase by analogs like N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide would disrupt its downstream signaling, which is known to promote cell survival and resistance to apoptosis in cancer cells. smolecule.com

HDAC-Mediated Gene Regulation : By inhibiting HDACs, fluorinated benzamide analogs can alter the acetylation status of histone and non-histone proteins. nih.gov This leads to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of genes involved in cell proliferation, ultimately contributing to their anti-cancer effects.

Gene Expression and Proteomic Profiling in Response to this compound (In Vitro)

While specific gene expression and proteomic profiling studies exclusively on this compound are not extensively documented in publicly available literature, the effects of structurally related benzamide derivatives have been investigated, offering insights into the potential molecular and cellular responses to this compound.

Studies on benzamide derivatives, particularly those with demonstrated activity as histone deacetylase (HDAC) inhibitors, have shown significant alterations in gene expression. For instance, treatment of cancer cell lines with benzamide-based HDAC inhibitors typically leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and tumor suppression. This is a consequence of the hyperacetylation of histone proteins, which relaxes chromatin structure and allows for the transcription of previously silenced genes.

Proteomic analyses of cells treated with benzamide derivatives have corroborated these findings at the protein level. For example, chemoproteomic approaches have been utilized to identify the protein targets of certain benzamide compounds. In studies involving covalent inhibitors, mass spectrometry-based proteomics has enabled the identification of specific amino acid residues that interact with the compound, providing a detailed map of its cellular engagement. escholarship.org Furthermore, quantitative proteomic techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), have been employed to assess global changes in protein abundance following treatment with benzamide analogs. These studies often reveal alterations in the levels of proteins critical for cell survival and proliferation. rsc.org

In the context of PROTACs (Proteolysis-Targeting Chimeras) designed using benzamide-type ligands, proteomic analysis is a key tool to confirm the degradation of the target protein. For example, the total proteome of MOLT4 cells treated with a benzamide-based PROTAC was compared to control cells, demonstrating the specific degradation of the target protein BRD4. acs.org

It is plausible that this compound, depending on its specific cellular targets, could elicit similar changes in gene expression and protein profiles. However, without direct experimental evidence, these remain informed predictions based on the activity of related compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of this compound derivatives has been explored in various contexts, particularly in the development of inhibitors for specific enzymes and as ligands for targeted protein degradation. These studies have systematically modified different parts of the molecule to understand how these changes affect biological activity.

Systematic modifications of the this compound scaffold have revealed several key determinants of activity. The aminophenyl group, the benzamide linker, and the second phenyl ring have all been subjects of chemical derivatization.

Modifications of the Aminophenyl Ring: The position and nature of substituents on the aminophenyl ring are critical. The presence of a fluorine atom, as in this compound, has been shown in related series to enhance binding affinity to target proteins such as cereblon (CRBN). acs.org The introduction of fluorine can increase lipophilicity and affect other crucial drug-like properties. acs.org The amino group itself is often a key interaction point and its modification can drastically alter or abolish activity. For instance, in a series of 2-aminobenzamide (B116534) derivatives, the amino group was essential for antimicrobial activity. nih.gov

Modifications of the Benzamide Moiety: The benzamide core is a common scaffold in many biologically active molecules. Alterations to this group, such as substitution on the second phenyl ring, have been extensively studied. For example, in a series of N-(2-aminophenyl)benzamide derivatives developed as HDAC inhibitors, substitutions at the para-position of the benzoyl group were found to be crucial for potency and selectivity. nih.gov

Modifications of the Second Phenyl Ring: The substituents on the second phenyl ring (the benzoyl part) play a significant role in determining the compound's biological effects. In the development of anti-HBV agents, modifications to this ring on a benzamide scaffold led to a 10-fold increase in antiviral activity. jst.go.jp Similarly, for a series of N-substituted benzamide derivatives designed as antitumor agents, various substitutions on this ring resulted in compounds with inhibitory activity comparable to the established drug MS-275. researchgate.net

The following table summarizes the impact of systematic chemical modifications on the activity of related benzamide derivatives:

| Compound Series | Modification | Effect on Activity | Reference |

| Cereblon Binders | Introduction of fluorine to the benzamide | Increased binding affinity | acs.org |

| Anti-HBV Agents | Modification of the m-methylphenyl group | 10-fold increase in antiviral activity | jst.go.jp |

| HDAC Inhibitors | Fluorine substitution on the ZBG phenyl ring | Improved metabolic stability and selectivity | nih.gov |

| Antimicrobial Agents | Modifications of the 2-aminobenzamide scaffold | Varied antimicrobial and antifungal activity | nih.govnih.gov |

Pharmacophore modeling, which identifies the essential spatial arrangement of chemical features necessary for biological activity, has been applied to various benzamide derivatives. jst.go.jpmdpi.com For this compound and its analogs, several key pharmacophoric features can be inferred from the literature.

A typical pharmacophore model for benzamide-type inhibitors includes:

Aromatic/Hydrophobic Regions: Corresponding to the phenyl rings.

Hydrogen Bond Donors and Acceptors: The amino group and the amide linkage are critical hydrogen bonding sites.

A Halogen Atom (Fluorine): Which can act as a hydrogen bond acceptor or contribute to favorable electrostatic interactions.

In the context of HDAC inhibitors, the pharmacophore generally consists of a cap group, a linker, and a zinc-binding group (ZBG). thieme-connect.com For this compound, the aminofluorophenyl moiety could function as the ZBG, interacting with the zinc ion in the enzyme's active site. The benzoyl portion would then serve as the cap group, with the amide bond acting as the linker.

Pharmacophore models for HBV capsid assembly modulators have also been developed based on a benzamide scaffold. These models highlight the importance of specific hydrophobic and hydrogen bonding features for potent antiviral activity. jst.go.jp

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found, several studies have been conducted on related benzamide series, providing a framework for predictive research.

For instance, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides as antiulcer agents revealed that descriptors such as LogD (a measure of lipophilicity) and shadow indices (related to molecular shape) were important for predicting activity. igi-global.comresearchgate.net The generated models showed good statistical quality, with high correlation coefficients (r²) and predictive ability (r²pred). igi-global.com

Another QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors also produced a statistically significant model. sphinxsai.com This study indicated that both 2D and 3D descriptors, including electronic and steric parameters, were crucial for describing the inhibitory activity. The model successfully predicted the activity of a test set of compounds, demonstrating its utility for guiding the design of new, more potent inhibitors. sphinxsai.com

These studies underscore the potential for developing a robust QSAR model for this compound derivatives. Such a model would be invaluable for predicting the biological activity of novel analogs and for prioritizing synthetic efforts towards compounds with improved therapeutic properties.

Preclinical Biological Evaluation of N 5 Amino 2 Fluorophenyl Benzamide Excluding Human Clinical Data

In Vitro Pharmacological Studies

In vitro studies are fundamental for characterizing the biological activity of a compound at a cellular and molecular level. These assays provide the first indications of a compound's potential therapeutic efficacy and mechanism of action.

While specific data for N-(5-Amino-2-fluorophenyl)benzamide is not detailed in the available literature, studies on closely related fluorinated benzamide (B126) derivatives demonstrate the typical methodologies and outcomes of such evaluations. For instance, the derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has been shown to possess potent inhibitory activity against the HepG2 human liver cancer cell line. nih.govfrontiersin.org Other research on different benzamide analogs has revealed cytotoxic activity against a panel of human cancer cell lines, including those for colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer. nih.gov

These studies often calculate the IC₅₀ value, which is the concentration of a compound required to inhibit a biological process or response by 50%. This value is a standard measure of a compound's potency. For example, the FNA compound exhibited an IC₅₀ value of 1.30 μM against HepG2 cells. nih.govfrontiersin.org In another study, various N-substituted benzamide derivatives showed a range of inhibitory activities against cell lines such as MCF-7, MDA-MB-231, K562, and A549. researchgate.net

Table 1: Examples of In Vitro Cellular Viability for Related Benzamide Compounds

| Compound Name | Cell Line | Assay Type | Result (IC₅₀) | Source |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver Cancer) | MTT Assay | 1.30 µM | nih.govfrontiersin.org |

| 4-(2-((7-Amino-2-(furan-2-yl)- nih.govtriazolo[1,5-a] nih.govportlandpress.comtriazin-5-yl)amino)ethyl)-N-(2-amino-4-fluorophenyl)benzamide | MC38 (Colon Adenocarcinoma) | Antiproliferative Assay | GI₅₀ = 15.0 µM | acs.org |

| 4-(2-((7-Amino-2-(furan-2-yl)- nih.govtriazolo[1,5-a] nih.govportlandpress.comtriazin-5-yl)amino)ethyl)-N-(2-amino-4-fluorophenyl)benzamide | CT26 (Colon Carcinoma) | Antiproliferative Assay | GI₅₀ = 25.9 µM | acs.org |

| N-(4-((2-aminophenyl)carbamoyl)benzyl)-1H-indole-5-carboxamide | Various Cancer Cell Lines | Antiproliferative Assay | IC₅₀ values superior to chidamide | thieme-connect.com |

Note: The data in this table is for related benzamide derivatives and not for this compound itself. It is presented to illustrate the standard assays and findings for this class of compounds.

Information regarding the specific responses of primary cell cultures to this compound is not prominently available in the reviewed scientific literature. Studies on primary cells, as opposed to immortalized cancer cell lines, are crucial for understanding a compound's effects on non-cancerous cells and for predicting potential tissue-specific impacts.

High-throughput screening (HTS) is a key strategy in drug discovery for identifying active compounds from large chemical libraries. acs.org This process involves the rapid, automated testing of tens of thousands of compounds to find "hits" that modulate a specific biological target or pathway. nih.govportlandpress.com

The discovery of bioactive benzamides often originates from HTS campaigns. nih.gov A typical HTS workflow involves:

Assay Development: Creating a robust and miniaturized assay, often in 96- or 384-well plates, that can measure a specific biological activity, such as enzyme inhibition or changes in cell phenotype. portlandpress.com

Primary Screening: Testing a large, diverse compound library at a single concentration to identify initial hits. For example, one screen of over 10,000 compounds identified several small-molecule inhibitors of the enzyme autotaxin (ATX). nih.gov

Hit Confirmation and Dose-Response Analysis: Validating the activity of the initial hits by re-testing them. Confirmed hits are then tested at multiple concentrations to generate dose-response curves and determine their potency (e.g., EC₅₀ or IC₅₀ values). portlandpress.comacs.org

This methodology allows for the efficient identification of novel chemical scaffolds, including benzamide derivatives, that can serve as starting points for medicinal chemistry optimization. nih.gov

In Vivo Preclinical Models (Non-Clinical Animal Models)

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy and biological effects within a whole organism.

Efficacy studies in animal models are designed to determine if a compound has a therapeutic effect on a specific disease. For benzamide derivatives with anticancer potential, a common approach is the use of xenograft mouse models, where human cancer cells are implanted into immunocompromised mice. nih.govfrontiersin.org

For example, the related compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was evaluated in a HepG2 xenograft mouse model. frontiersin.org The study measured tumor volume and weight to calculate the tumor growth inhibition (TGI), finding that FNA inhibited tumor growth by 48.89%. nih.govfrontiersin.org Similarly, other potent benzamide inhibitors have been shown to significantly reduce the colonization of lung metastases by B16-F10 murine melanoma cells in C57BL/6 mice. nih.gov Beyond cancer, benzamide derivatives have also been tested in infectious disease models, such as a lethal mouse model of Venezuelan Equine Encephalitis (VEEV) infection. acs.org

Table 2: Examples of In Vivo Efficacy for Related Benzamide Compounds

| Compound Name | Animal Model | Disease Model | Key Efficacy Finding | Source |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Nude Mice | HepG2 Xenograft | 48.89% Tumor Growth Inhibition (TGI) | nih.govfrontiersin.org |

| 2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide | C57BL/6 Mice | B16-F10 Melanoma Metastasis | Significant reduction in lung metastases | nih.gov |

| (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide | Mice | Venezuelan Equine Encephalitis Virus (VEEV) | Significant protection in infected mice | acs.org |

| IHCH-3064 (a benzamide derivative) | Mice | MC38 Tumor Model | 95.3% Tumor Growth Inhibition (TGI) | acs.org |

Note: This table presents efficacy data for related benzamide compounds to illustrate the types of in vivo models and endpoints used for this chemical class.

Pharmacodynamic (PD) studies aim to understand what a drug does to the body by measuring its effects on specific biomarkers. These endpoints can confirm the drug's mechanism of action in vivo and help establish a link between drug exposure and therapeutic effect.

For anticancer benzamides, relevant PD studies often involve analyzing excised tumor tissues from animal models. Research on the related compound FNA showed that its antitumor activity is linked to the promotion of apoptosis (programmed cell death) and G2/M phase cell cycle arrest in HepG2 cells. nih.govfrontiersin.org For benzamides designed as inhibitors of specific enzymes, such as histone deacetylases (HDACs), PD studies might measure the acetylation levels of histones in tumor tissue. acs.org Furthermore, for compounds with immunomodulatory potential, such as certain Hsp90 inhibitors, preclinical models have shown enhanced tumor antigen presentation and decreased expression of immune checkpoint proteins as key pharmacodynamic effects. mdpi.com

Mechanistic Investigations in Animal Systems to Confirm Molecular Pathways

Direct in vivo mechanistic studies for this compound are not widely documented. However, research on its isomers and derivatives suggests that compounds in this class are often investigated for their role in modulating key enzymes involved in cancer and inflammation.

A prominent area of investigation for aminobenzamides is the inhibition of histone deacetylases (HDACs). For example, a structural isomer, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been evaluated for its antitumor activity. nih.govfrontiersin.org In vivo studies using a HepG2 human liver cancer xenograft model in nude mice demonstrated that FNA could effectively inhibit tumor growth. frontiersin.org The tumor growth inhibition (TGI) rate for FNA was 48.89%, which was comparable to the established drug SAHA (48.13%). nih.govfrontiersin.org Further investigation in cell-based assays indicated that this antitumor activity is linked to the promotion of apoptosis and cell cycle arrest at the G2/M phase. nih.govfrontiersin.org

Similarly, another complex derivative incorporating the N-(2-amino-4-fluorophenyl)benzamide structure, compound 3j , was identified as an HDAC1 inhibitor. thieme-connect.com In a PC-3 prostate cancer tumor xenograft model, compound 3j showed significant antitumor activity. thieme-connect.com These findings in related molecules suggest that a likely molecular pathway for investigation for this compound in animal models would be its potential interaction with and inhibition of cancer-related enzymes like HDACs. The fluorine atom on the aminophenyl ring is considered a key feature, as it is known to enhance metabolic stability and may increase binding affinity to kinase targets. nih.gov

Preclinical Pharmacokinetic and Metabolic Studies (In Vitro and Animal Models)

The pharmacokinetic and metabolic profile of a compound is crucial for its development. While specific data for this compound is scarce, general principles and data from related fluorinated benzamides offer valuable insights. researchgate.netsrce.hr

The metabolic stability of benzamide derivatives is a key focus of preclinical research. In vitro assays using liver microsomes or hepatocytes are standard methods to predict in vivo hepatic clearance. srce.hr For benzamide-containing compounds, certain structural parts can be metabolically labile, or "soft spots." acs.orgresearchgate.net

Fluorine substitution is a widely used strategy in medicinal chemistry to improve metabolic stability. nih.gov The position of the fluorine atom can significantly influence the rate of metabolism. For instance, a study on diphenylpiperazine compounds showed that placing a fluorine atom at the 5-position significantly decreased the intrinsic clearance (Clint) in human liver microsomes compared to other positions, indicating greater metabolic stability. researchgate.net Common metabolic pathways for benzamides include oxidation of the aromatic rings and N-dealkylation. acs.org

A study on a complex pyridazinone-based benzamide derivative, (S)-17b, which includes an N-(2-Amino-4-fluorophenyl)benzamide moiety, showed minimal differences in metabolic properties across hepatocytes from five different species (human, rat, dog, monkey, and mouse), suggesting a potentially predictable metabolic profile across species. nih.gov

Table 1: Illustrative Metabolic Stability of Related Fluorinated Compounds in Liver Microsomes

| Compound | Description | In Vitro Half-life (t½) | System | Reference |

| Compound 16 | Benzamide with a difluorinated phenylethyl group | Good metabolic stability | Human Liver Microsomes | acs.org |

| (S)-17b | Complex N-(2-Amino-4-fluorophenyl)benzamide derivative | Favorable metabolic properties | Multi-species Hepatocytes | nih.gov |

| Fluorinated Diphenylpiperazines | 5-fluoro substitution significantly decreases Clint | N/A | Human Liver Microsomes | researchgate.net |

This table presents data for structurally related compounds to illustrate key concepts, as specific data for this compound was not available in the searched literature.

The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical. mdpi.com For benzamide derivatives, these are assessed in preclinical animal models to determine bioavailability and tissue distribution.

For example, the indole-containing benzamide derivative 3j demonstrated favorable oral pharmacokinetic properties in vivo. thieme-connect.com Another derivative, C16 , was found to have efficient permeability across the blood-brain barrier in animal models, a crucial property for drugs targeting the central nervous system. acs.org

A detailed pharmacokinetic study was performed on the previously mentioned derivative, (S)-17b, in both ICR mice and Sprague-Dawley rats. The compound displayed a favorable pharmacokinetic profile suitable for an oral drug candidate, with good exposure observed after oral administration. nih.gov Similarly, studies on novel amidine-based benzamides showed significant effects in ex vivo and in vivo mouse models after administration. mdpi.com These examples highlight the types of absorption and distribution studies conducted for this class of compounds.

Table 2: Example Pharmacokinetic Parameters for a Related Benzamide Derivative ((S)-17b) in Animal Models

| Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |

| ICR Mouse | 2046 | 1.3 | 9134 | 46.2% |

| SD Rat | 2028 | 4.0 | 20603 | 54.3% |

Data sourced from a study on (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, a complex derivative of the title compound. nih.gov

The routes of elimination of a compound and its metabolites are determined in preclinical excretion studies. While specific studies on this compound are not publicly available, data from related chemical classes can provide general expectations. For example, nicotinamide (B372718) derivatives, which share structural similarities with benzamides, have been shown to exhibit rapid clearance from the body, primarily through urinary excretion. snmjournals.org The final excretion pathways for this compound would need to be determined through specific studies using radiolabeled compounds in animal models to trace the parent drug and its metabolites in urine, feces, and bile.

Computational and Theoretical Investigations of N 5 Amino 2 Fluorophenyl Benzamide

Molecular Docking and Binding Site Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of N-(5-Amino-2-fluorophenyl)benzamide, docking studies are essential for identifying potential protein targets and understanding the specifics of the ligand-receptor interactions.

While specific docking studies for this compound are not extensively detailed in the public domain, the interactions can be predicted based on its structural motifs and studies of analogous benzamide (B126) derivatives. The compound features several key functional groups that dictate its binding capabilities: the benzamide core, the 5-amino group, and the 2-fluoro substituent.

The benzamide moiety itself is a common scaffold in medicinal chemistry. The amide's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively. The aromatic rings are capable of engaging in π-π stacking and hydrophobic interactions with aromatic residues in a protein's active site.

The 5-amino group is a potent hydrogen bond donor, which can significantly enhance binding affinity to target proteins. evitachem.com The fluorine atom at the 2-position is particularly significant. Its high electronegativity can lead to favorable electrostatic and dipole interactions, and it can form halogen bonds or hydrogen bonds with suitable donor or acceptor sites on a receptor. mdpi.com The presence of fluorine often enhances metabolic stability and binding affinity towards kinase targets, such as the Epidermal Growth Factor Receptor (EGFR).

Molecular docking studies on similar fluorinated benzamides have identified interactions with various protein targets, including vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2) and carbonic anhydrase II. mdpi.comtandfonline.com These studies reveal that common interactions involve hydrogen bonding with key amino acid residues like glutamic acid and π-π stacking with phenylalanine residues. mdpi.commdpi.com

Table 1: Predicted Interactions for this compound

| Interaction Type | Functional Group Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Amino N-H (donor) | Asp, Glu, Ser, Thr |

| Hydrogen Bonding | Amide C=O (acceptor), Fluoro (acceptor) | Asn, Gln, Arg, Lys, Ser |

| π-π Stacking | Phenyl Rings | Phe, Tyr, Trp, His |

| Halogen Bonding | Fluoro Group | Electron-rich atoms (e.g., backbone carbonyls) |

The conformation of this compound, both free and when bound to a receptor, is crucial for its activity. The dihedral angle between the two phenyl rings is a key conformational parameter. Studies on structurally related benzamides show that this conformation is often stabilized by intramolecular hydrogen bonds. For instance, an intramolecular hydrogen bond between the amide proton (N-H) and the fluorine atom (N-H···F) can form a five-membered ring, which restricts the molecule's flexibility and forces a more planar conformation. mdpi.com This pre-determined conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Analysis of ligand-receptor complexes for similar molecules reveals that the ligand often adopts a specific, low-energy conformation to fit optimally within the binding pocket. The planarity induced by intramolecular interactions can facilitate favorable π-π stacking within the active site. The specific torsional angles of the final bound state are a result of the balance between intramolecular forces and intermolecular interactions with the protein target.

Molecular Dynamics Simulations to Understand Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding the stability of its complex with a protein target and the influence of the surrounding environment.

Key analyses would include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable, low, and converging RMSD for both the protein and the ligand would indicate a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in the binding site residues could indicate unstable interactions with the ligand.

Hydrogen Bond Analysis: Throughout the simulation, the persistence of key hydrogen bonds identified in the docking pose would be monitored. Stable hydrogen bonds are a hallmark of a strong ligand-protein interaction.

These simulations would reveal whether the initial docked pose is stable over time or if the ligand shifts to an alternative binding mode, providing a more realistic picture of the binding event than static docking alone. genominfo.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. mdpi.com For this compound, these calculations can predict its reactivity, stability, and spectroscopic properties.

Studies on analogous benzamides have utilized DFT calculations to great effect. Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. For a similar compound, N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide, the HOMO-LUMO gap was calculated to be 4.32 eV, indicating moderate reactivity. The HOMO was localized on the fluorophenyl group, while the LUMO was spread across the benzamide system.

Molecular Electrostatic Potential (ESP): An ESP map visualizes the electron density distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are predictive of sites for electrophilic and nucleophilic attack, respectively. For a related benzamide, the ESP map showed electron-deficient areas near the fluorine atom and electron-rich zones around the amino and carbonyl oxygen groups, which are key sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal hyperconjugative interactions within the molecule, such as the interaction between an amino group's lone pair and the antibonding orbital (σ*) of an adjacent bond, which contributes to molecular stability.

Table 2: Representative Quantum Chemical Data for a Structurally Similar Benzamide Derivative

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | 4.32 eV | Indicates moderate chemical reactivity and stability. | |

| HOMO Localization | Fluorophenyl group | Site of potential electron donation (nucleophilic character). | |

| LUMO Localization | Benzamide π-system | Site of potential electron acceptance (electrophilic character). | |

| Electrostatic Potential (ESP) | Max +0.42 e⁻ (near F), Min -0.37 e⁻ (near NH₂) | Predicts sites for intermolecular interactions and reactivity. |

| NBO Stabilization Energy | 18.6 kcal/mol (Amino lone pair to C-F σ*) | Quantifies internal electronic stabilization. | |

These computational and theoretical methods provide a multi-faceted understanding of this compound, from its likely biological interactions to its fundamental electronic nature. The synergy between these in silico approaches offers a robust framework for predicting the compound's behavior and guiding its potential applications in chemical and biological research.

Electronic Structure Properties and Reactivity Prediction

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of molecules like this compound and its derivatives. These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

For a related compound, N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide, DFT calculations at the B3LYP/6-311G(d) level have been employed to determine its electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is localized on the fluorophenyl group, while the LUMO is delocalized across the benzamide π-system. The energy gap between these orbitals (HOMO-LUMO gap) provides a measure of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Natural bond orbital (NBO) analysis can reveal important details about bonding and orbital interactions within the molecule. For instance, in N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide, NBO analysis has shown hyperconjugative interactions between the lone pair of the amino group and the σ* orbital of the adjacent C–F bond, which contributes to the molecule's stability.

The electrostatic potential (ESP) map is another valuable output of electronic structure calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich and electron-deficient regions. In the case of N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide, the ESP map shows electron-deficient areas near the fluorine atom and electron-rich zones around the amino group, which is consistent with observed hydrogen-bonding patterns. These electronic properties are fundamental in predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Key Electronic Properties from DFT Calculations for N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide

| Property | Value (eV) |

| HOMO energy | -6.12 |

| LUMO energy | -1.80 |

| Band gap | 4.32 |

Spectroscopic Property Prediction for Research Validation

Computational methods are also instrumental in predicting spectroscopic properties, which can then be used to validate experimental findings. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound and its analogs can be compared with experimental data to confirm the synthesized structure.

For instance, the characteristic IR stretching frequencies for the amide C=O group are typically observed around 1630–1650 cm⁻¹. In the case of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, the IR spectrum shows a stretching frequency at approximately 1650 cm⁻¹ for the amide C=O and around 3350 cm⁻¹ for the N-H bond, confirming the presence of these functional groups.

Similarly, ¹H NMR spectra can be predicted. For N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, characteristic peaks include a broad singlet for the amide NH proton at around δ 10.29 ppm and multiplets for the aromatic protons between δ 7.19 and δ 7.45 ppm. For N-(2,4-Difluorophenyl)-2-fluorobenzamide, ¹⁹F NMR peaks at -114, -115, and -118 ppm are characteristic of fluorine substitutions in aromatic systems. mdpi.com Comparing these predicted spectra with experimentally obtained spectra is a crucial step in the characterization of newly synthesized compounds. mdpi.com

Advanced Cheminformatics Approaches

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. These approaches are particularly valuable in drug discovery and materials science.

Virtual Screening for Analog Discovery and Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This method is both time-saving and cost-effective. nih.gov By using the three-dimensional structure of the target, virtual screening can predict the binding affinity of various compounds, helping to prioritize which ones to synthesize and test experimentally. researchgate.net

For compounds related to this compound, virtual screening can be employed to discover new analogs with improved properties. smolecule.com For example, pharmacophore-based virtual screening can identify key structural features required for binding to a specific biological target. nih.gov This information can then be used to design new molecules with enhanced activity. High-throughput screening (HTS) of large compound libraries is another approach that has been used to identify active compounds, which can then be further optimized using computational methods. acs.org The discovery of new lead compounds through virtual screening has shown promise in identifying potential treatments for various diseases, including Alzheimer's disease and cancer. nih.govd-nb.info

Predictive Modeling for Biological Activity and ADME Properties (in silico)

In silico models are used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds before they are synthesized. mdpi.comresearchgate.net These predictive models are built using data from previously tested compounds and can help to identify potential issues with a drug candidate early in the development process. rjptonline.org

For derivatives of this compound, in silico tools can predict a range of properties, including lipophilicity (logP), aqueous solubility, and potential for toxicity. mdpi.comrjptonline.org For example, QikProp is a software tool that can predict a wide range of physicochemical and pharmacokinetic properties. nih.govresearchgate.net By analyzing these predicted properties, chemists can prioritize which compounds are most likely to have favorable drug-like characteristics. d-nb.info This approach helps to reduce the number of compounds that need to be synthesized and tested, saving time and resources. unlp.edu.ar In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial part of modern drug discovery, helping to ensure that new drug candidates are not only effective but also safe. rjptonline.orgmdpi.com

Analytical Methodologies for N 5 Amino 2 Fluorophenyl Benzamide in Research Settings

Chromatographic Separations for Research Sample Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like N-(5-Amino-2-fluorophenyl)benzamide, various chromatographic methods are employed to isolate the compound from starting materials, byproducts, and complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound and its derivatives. semanticscholar.org The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for quantitative analysis.

Method development typically involves optimizing the separation on a reverse-phase (RP) column, such as a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. researchgate.netsielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component. researchgate.netsielc.com An acid, such as formic acid or phosphoric acid, is commonly added to the mobile phase to improve peak shape and ensure reproducibility. sielc.com For applications where the collected fractions will be analyzed by mass spectrometry, volatile buffers like formic acid are preferred. sielc.com

Validation of the HPLC method ensures its reliability, accuracy, and precision. semanticscholar.orgresearchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The purity of the compound is often determined using analytical RP-HPLC, with detection typically performed by a photodiode array (PDA) detector to check for peak purity and co-eluting impurities. researchgate.net

Table 1: Typical Parameters for HPLC Method Development

| Parameter | Common Selection/Range | Purpose |

| Column | Reverse-Phase C18, Phenyl-Hexyl, Newcrom R1 | Separation based on hydrophobicity |

| Mobile Phase (Organic) | Acetonitrile (MeCN), Methanol (MeOH) | Elutes the analyte from the column |

| Mobile Phase (Aqueous) | Deionized Water with acidifier | Controls retention and peak shape |

| Acidifier | Formic Acid (FA), Phosphoric Acid (H₃PO₄) | Improves peak symmetry, suppresses ionization |

| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time and resolution |

| Detection | UV/PDA (e.g., 254 nm) | Quantifies and assesses peak purity |

| Mode | Isocratic or Gradient Elution | For simple or complex sample matrices, respectively |

Gas Chromatography (GC) for Specific Analytes in Research Matrices

Gas Chromatography (GC) is another powerful separation technique, though its application for a compound like this compound is more specialized. vwr.com GC is best suited for analytes that are volatile and thermally stable. While the parent compound may have limited volatility, GC can be used for the analysis of more volatile precursors, impurities, or degradation products.

For non-volatile analogs or metabolites, a derivatization step can be employed to render them suitable for GC analysis. nih.gov This involves a chemical reaction to convert polar functional groups (like the amino group) into less polar, more volatile derivatives. GC is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and allows for the definitive identification of separated components based on their mass spectra. wjpsronline.comthermofisher.com This makes GC-MS a valuable tool in metabolomics and for identifying unknown compounds in a research sample. wjpsronline.comthermofisher.com

Chiral Separations for Enantiomeric Purity Assessment in Synthesized Analogs

Many pharmacologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov While this compound itself is achiral, its synthesized analogs may contain one or more chiral centers. Since different enantiomers can have vastly different biological activities and toxicities, assessing the enantiomeric purity of such analogs is crucial. nih.gov

Chiral separation is most commonly achieved using chiral HPLC. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. abo.fi The selection of the appropriate CSP and mobile phase is determined empirically for each specific pair of enantiomers. abo.fi

Alternatively, derivatization with a chiral reagent can be used. mdpi.com This process converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. mdpi.com

Table 2: Common Chiral Selectors for HPLC-Based Enantiomeric Resolution

| Chiral Selector Class | Example Commercial Phases | Mechanism of Interaction |

| Polysaccharide Derivatives | Chiralcel® (Cellulose-based), Chiralpak® (Amylose-based) | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves |

| Pirkle-Type (π-acid/π-base) | Pirkle's Alcohol | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Cyclodextrin (B1172386) Derivatives | Cyclobond™ | Inclusion complexation within the chiral cyclodextrin cavity |

| Protein-Based | Chiral-AGP (α1-acid glycoprotein) | Hydrophobic and polar interactions in chiral binding pockets |

Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. ijpras.com It is used for both the quantitative measurement and the qualitative identification of this compound and its related compounds. researchgate.netajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices (Preclinical)

For the quantitative analysis of this compound in preclinical studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.net This method offers exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the compound in complex biological matrices like plasma or whole blood. researchgate.netunipd.itnih.gov

The method involves coupling an HPLC system to a tandem mass spectrometer. researchgate.net After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion (usually the protonated molecule, [M+H]⁺) is selected and fragmented. The intensity of a specific, stable fragment ion (product ion) is then monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and minimizes interference from the sample matrix, ensuring accurate quantification. nih.gov

Method validation according to regulatory guidelines is essential and includes assessing selectivity, linearity over a defined concentration range, accuracy, precision (both intra-day and inter-day), recovery, and matrix effects. researchgate.netunipd.it Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove proteins and other interfering substances from the biological sample before injection. researchgate.netunipd.it

Table 3: Key Validation Parameters for Preclinical LC-MS/MS Bioanalytical Methods

| Validation Parameter | Acceptance Criteria (Typical) | Description |

| Selectivity | No significant interfering peaks at the analyte's retention time | Ensures the signal is from the analyte, not the matrix |

| Linearity (R²) | ≥ 0.99 | Establishes a direct relationship between concentration and response |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | How close the measured value is to the true value |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | The degree of scatter in repeated measurements |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision | The minimum reliable quantifiable concentration |

| Matrix Effect | Assesses ion suppression or enhancement from the biological matrix | Ensures the matrix does not interfere with ionization |

| Recovery | Consistent and reproducible extraction efficiency | Measures the efficiency of the sample preparation process |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

High-Resolution Mass Spectrometry for Metabolite Identification in Research

Identifying the metabolic fate of a compound is a critical part of drug discovery research. ijpras.com High-Resolution Mass Spectrometry (HRMS) is a key technology for identifying potential metabolites of this compound. ijpras.com Instruments like Time-of-Flight (TOF), Orbitrap, and ion cyclotron resonance (ICR) mass spectrometers provide highly accurate mass measurements (typically with an error of < 5 ppm). nih.govthermofisher.com

This high mass accuracy allows for the confident determination of the elemental formula of a detected ion. thermofisher.com In a typical metabolite identification workflow, a biological sample (e.g., from an in vitro incubation with liver microsomes) is analyzed by LC-HRMS. The data is then processed to find potential metabolite masses, which correspond to the parent drug mass plus the mass of common metabolic transformations (e.g., oxidation: +15.9949 Da; glucuronidation: +176.0321 Da). The accurate mass measurement helps to distinguish between different potential elemental formulas for an observed m/z value. nih.gov Further structural information can be obtained by fragmenting the metabolite ion (MS/MS) and analyzing its fragmentation pattern, often in comparison to the fragmentation of the parent compound. ijpras.com

Table 4: Performance of High-Resolution Mass Spectrometers

| Mass Spectrometer Type | Typical Mass Accuracy | Key Feature |

| Time-of-Flight (TOF) | 1-5 ppm | Fast acquisition speed, good for screening |

| Orbitrap | < 1-3 ppm | High resolution and high mass accuracy |

| Ion Cyclotron Resonance (ICR) | < 1 ppm | Highest resolution and mass accuracy, for complex structural work |

Spectroscopic Methods for Mechanistic and Binding Studies

Spectroscopic techniques are indispensable in modern chemical and biological research for elucidating the mechanisms of action and binding characteristics of novel compounds. In the context of this compound and its derivatives, methods such as fluorescence spectroscopy and circular dichroism provide deep insights into molecular interactions and their consequences on biological macromolecules.

Fluorescence Spectroscopy for Ligand Binding and Conformational Probing